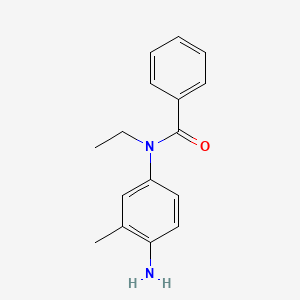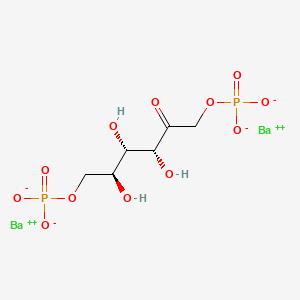
硝酸第一水銀(I)二水和物
説明
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds. It acts as a reducing agent and is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid . It is a white to yellow crystalline powder that effloresces and becomes anhydrous in dry air. It is sensitive to light and has a slight odor of nitric acid .
Synthesis Analysis
Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate. Mercury(I) nitrate is a reducing agent which is oxidized upon contact with air. Mercuric nitrate reacts with elemental mercury to form mercurous nitrate .Molecular Structure Analysis
The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The molecular formula is H4HgNO5 and it has an average mass of 298.625 Da .Chemical Reactions Analysis
Mercury(I) nitrate is used as an intermediate for other mercury compounds. In solution with dilicate nitric acid, it is used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins .Physical And Chemical Properties Analysis
Mercury(I) nitrate dihydrate is a yellow solid. It is slightly soluble in water and reacts with it. It decomposes at 70°C . It is also sensitive to light .科学的研究の応用
その他の水銀化合物の調製
硝酸第一水銀(I)二水和物は、その他の水銀(I)化合物の調製に使用されます . この化合物は、他の水銀化合物の前駆体として作用するため、化学合成における一般的な用途です。
還元剤
この化合物は還元剤として作用します . 化学において、還元剤とは、他の物質を還元する可能性のある物質です。その存在は、多くの化学反応において重要になる可能性があります。
硝酸水銀(II)の調製
硝酸第一水銀(I)二水和物は、希硝酸で処理することにより、硝酸水銀(II)の調製に関与しています . これは、硝酸水銀(II)の製造における主要なプロセスであり、硝酸水銀(II)には独自の用途があります。
光反応性
光にさらされると、硝酸第一水銀(I)二水和物は、元素状水銀を生じさせる可能性があります . この光反応性は、さまざまな科学的用途で活用できる興味深い特性です。
酸性反応
硝酸水銀(I)の溶液は、水との遅い反応により酸性です . この特性は、酸性環境を必要とするさまざまな化学プロセスで役立つ可能性があります。
不均化反応
溶液が沸騰したり、光にさらされると、硝酸水銀(I)は不均化反応を起こし、元素状水銀と硝酸水銀(II)を生じます . この反応は可逆的であり、この化合物のさまざまな化学プロセスにおける汎用性を高めています。
Safety and Hazards
Mercury(I) nitrate dihydrate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . Symptoms of mercury poisoning include headache, weakness of memory, loss of appetite, nausea, shortness of breath, and exhaustion .
作用機序
Target of Action
Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is primarily used as an intermediate for other mercury compounds . It is also used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins . The primary targets of this compound are therefore the mercury compounds that are synthesized from it and the tyrosine residues in proteins.
Mode of Action
Mercury(I) nitrate dihydrate acts as a reducing agent . It is formed when elemental mercury is combined with dilute nitric acid . Upon contact with air, Mercury(I) nitrate dihydrate is oxidized . This oxidation process is a key part of its interaction with its targets.
Biochemical Pathways
It is known that the compound can react with water to form a yellow precipitate . This reaction could potentially interfere with various biochemical pathways, particularly those involving water or aqueous environments.
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the action of Mercury(I) nitrate dihydrate is the formation of other mercury compounds . Additionally, when used as an indicator, the compound can help detect the presence of tyrosine-containing proteins .
Action Environment
The action of Mercury(I) nitrate dihydrate can be influenced by various environmental factors. For example, the compound is light-sensitive and can decompose upon exposure to light . Furthermore, it is incompatible with alcohols, sulfur, and strong reducing agents . These factors can all influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
mercury(1+);nitric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBHHZLGNEESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5HgNO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163975 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



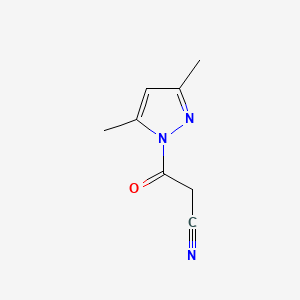
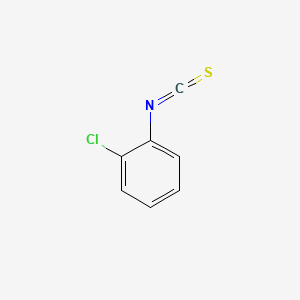
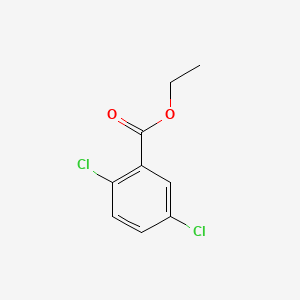
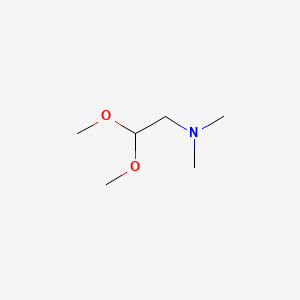

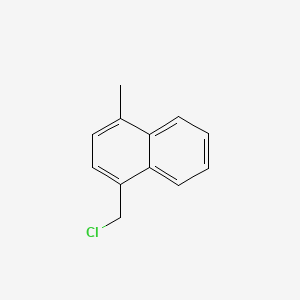


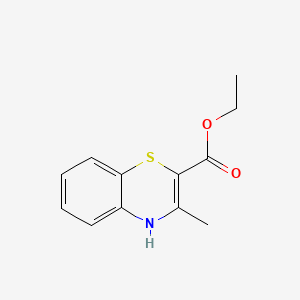
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
